2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide
Description
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide is a sulfonamide derivative characterized by a stearylamino (C18 alkyl chain) group attached via a carbonyl linkage to the sulfonamide nitrogen.
Properties
CAS No. |
70117-12-3 |
|---|---|
Molecular Formula |
C21H43ClN2O3S |
Molecular Weight |
439.1 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)-3-octadecylurea |
InChI |
InChI=1S/C21H43ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-28(26,27)20-18-22/h2-20H2,1H3,(H2,23,24,25) |
InChI Key |
UGURZQIXJUOTML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide typically involves the reaction of stearylamine with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanesulfonamides, while hydrolysis can produce stearylamine and sulfonamide derivatives .
Scientific Research Applications
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide involves its interaction with specific molecular targets in biological systems. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The stearylamino group can interact with lipid membranes, affecting their structure and function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Lipophilicity: The stearyl chain in the target compound dramatically increases its hydrophobicity compared to analogs like chlorsulfuron (triazine) or 2-chloro-N-(benzothiazol-2-yl)acetamide (aromatic heterocycle). This property may enhance membrane permeability in biological systems or compatibility with non-polar matrices .
- Electrophilicity : The chlorine atom adjacent to the sulfonamide group (common in all listed compounds) activates the carbonyl carbon for nucleophilic attack, a feature exploited in herbicide design (e.g., chlorsulfuron’s inhibition of acetolactate synthase) .
Physicochemical Properties
- Solubility : The stearyl chain renders the target compound poorly water-soluble, contrasting with chlorsulfuron’s moderate solubility (aided by the polar triazine ring) .
- Stability : Sulfonamides generally exhibit thermal stability, but the long alkyl chain may increase susceptibility to oxidative degradation compared to aryl-substituted analogs like 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide .
Regulatory and Industrial Relevance
- Chlorsulfuron : Registered under EPA regulations for agricultural use, with tolerances specified for foreign residues .
- Triflumuron : Classified as an insecticide with defined tolerances, emphasizing the role of sulfonamide derivatives in pest control .
- Target Compound: No direct regulatory data are available, but its structure aligns with surfactants or specialty chemicals requiring REACH compliance (e.g., registration dates and CAS numbers noted for similar compounds in ) .
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